Benzo[a]pyrene-9,10-dione
Overview
Description
Benzo[a]pyrene-9,10-dione is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is formed through the metabolic activation of benzo[a]pyrene by cytochrome P450 enzymes. This compound is known for its mutagenic and carcinogenic properties, making it a significant compound in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]pyrene-9,10-dione typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves the careful handling of benzo[a]pyrene and the use of appropriate safety measures to prevent exposure to the toxic intermediates and products .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pyrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species, such as epoxides and quinones.
Reduction: Reduction reactions can convert this compound to less oxidized forms, such as dihydrodiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Scientific Research Applications
Benzo[a]pyrene-9,10-dione has several scientific research applications:
Mechanism of Action
Benzo[a]pyrene-9,10-dione exerts its effects through the induction of oxidative stress and the formation of DNA adducts. The compound generates reactive oxygen species, leading to oxidative damage to cellular components. It also forms covalent adducts with DNA, causing mutations and potentially leading to carcinogenesis. The primary molecular targets include DNA and various cellular enzymes involved in oxidative stress response .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: Another polycyclic aromatic hydrocarbon with similar toxicological properties.
Dibenz[a,h]anthracene: A structurally related compound with mutagenic and carcinogenic effects.
Uniqueness: Benzo[a]pyrene-9,10-dione is unique due to its specific formation through the metabolic activation of benzo[a]pyrene and its potent mutagenic and carcinogenic properties. Its ability to induce oxidative stress and form DNA adducts makes it a critical compound in toxicological and cancer research .
Properties
IUPAC Name |
benzo[a]pyrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVSGMWEGERTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C(=O)C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231571 | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82120-25-0 | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082120250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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